![molecular formula C21H21FN4O2 B2506436 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1788830-92-1](/img/structure/B2506436.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

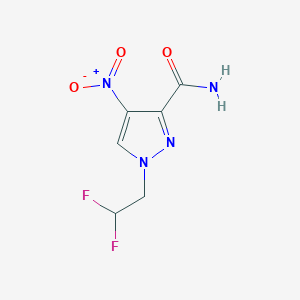

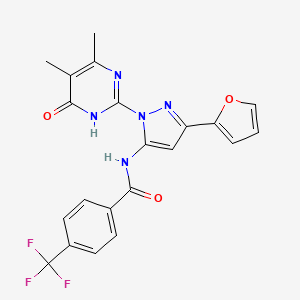

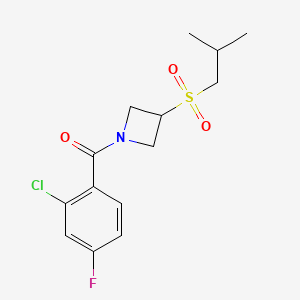

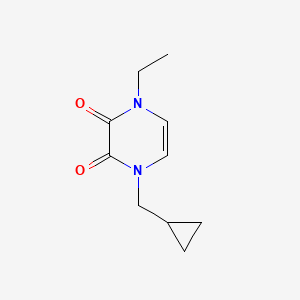

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, which can be inferred from the synthesis of similar compounds. For instance, the synthesis of related pyrano[2,3-c]pyridine carboxamides was achieved by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides, followed by a reaction with aromatic amines to yield a series of carboxamides with significant antimicrobial activity . Similarly, the synthesis of a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was performed using a multi-step nucleophilic substitution reaction starting from commercially available precursors, followed by ester hydrolysis, with a total yield of 48.8% .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various analytical techniques. For example, the crystal and molecular structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was determined using single-crystal X-ray diffraction, NMR, and MS, revealing a monoclinic space group and the absolute configuration of the chiral center . Another compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, was also characterized by NMR, FT-IR, MS, and single-crystal X-ray structural analysis, with the crystal structure being consistent with the molecular structure optimized using DFT .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that nucleophilic substitution reactions are key in forming the carboxamide linkage. The reactivity of the compounds can be further understood by their interaction with biological targets. For instance, the anti-proliferative activity of a similar compound on A375 cells was studied, showing an inhibition rate at a concentration of 5 μM of 12.89%, and molecular docking was used to analyze the binding mode with PI3Kγ .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of hydrogen bonds in the crystal structure suggests a propensity for these compounds to form stable solid-state structures . The antimicrobial activity of the synthesized carboxamides indicates that these compounds have significant biological properties, with MIC values in the range of 12.5-25 micrograms/mL, which is comparable or even better than standard drugs .

Scientific Research Applications

Research on Kinase Inhibition

The compound has been investigated for its potential as a selective and orally efficacious inhibitor of the Met kinase superfamily. A study on substituted derivatives identified them as potent Met kinase inhibitors, improving enzyme potency and kinase selectivity. This research highlighted the compound's role in tumor stasis in Met-dependent human gastric carcinoma models following oral administration, leading to its advancement into clinical trials (Schroeder et al., 2009).

Material Science Applications

In material science, derivatives of the compound have been synthesized for the development of new aromatic polyamides. These polymers, known for their inherent viscosities, solubility in organic solvents, and ability to form transparent, flexible films, have applications in various fields including electronics and coatings (Hsiao et al., 1999).

Anticancer and Antimicrobial Research

The compound and its derivatives have been explored for anticancer and antimicrobial activities. For instance, studies on its effects on non-linear optical properties and molecular docking analyses have shown potential interactions that could inhibit tubulin polymerization, contributing to anticancer activity (Jayarajan et al., 2019). Additionally, pyrrolo[3,2-b]pyridine-3-carboxamide linked derivatives demonstrated significant antitubercular and antibacterial activities, suggesting their potential as molecular scaffolds for these applications (Bodige et al., 2019).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of this compound, revealing its utility as a key intermediate in pharmaceutical development. For example, its practical synthesis has been detailed, providing insights into pharmaceutical manufacturing processes (Wang et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-fluorophenyl)-5-oxo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-17-4-6-18(7-5-17)26-14-16(13-19(26)27)21(28)24-10-2-11-25-12-8-15-3-1-9-23-20(15)25/h1,3-9,12,16H,2,10-11,13-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVQISIKUFZBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)

![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)

![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)